molecular formula C22H17F2N5OS B1678830 Ravuconazole CAS No. 182760-06-1

Ravuconazole

Cat. No.: B1678830
CAS No.: 182760-06-1
M. Wt: 437.5 g/mol
InChI Key: OPAHEYNNJWPQPX-RCDICMHDSA-N
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Mechanism of Action

Ravuconazole is a broad-spectrum antifungal agent that has been investigated for use in the treatment of fungal infections, aspergillosis, candidiasis, and onychomycosis .

Target of Action

This compound primarily targets the enzyme cytochrome P450 14a-demethylase . This enzyme plays a crucial role in the sterol biosynthesis pathway, which is vital for the survival and growth of fungi .

Mode of Action

This compound interacts with its target by inhibiting the action of cytochrome P450 14a-demethylase . This inhibition disrupts the sterol biosynthesis pathway, leading to a deficiency in ergosterol, a key component of the fungal cell membrane . The disruption of ergosterol synthesis results in the lysis of the fungal cell wall, leading to fungal cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sterol biosynthesis pathway . By inhibiting cytochrome P450 14a-demethylase, this compound prevents the conversion of lanosterol to ergosterol . This disruption affects the integrity of the fungal cell membrane, leading to cell death .

Pharmacokinetics

This compound exhibits linear plasma pharmacokinetics and a large volume of distribution . It maintains concentrations in plasma above the minimum inhibitory concentration (MIC) throughout the dosing interval . The primary elimination pathway of this compound is the biotransformation of the parent molecule in the liver . Several Cytochrome P450 enzymes (3A4, 3A5, 2C9, 2C19) and UGTs (e.g., UGT1A4) are involved, catalyzing oxidation, hydrolysis, and conjugation in the second step .

Result of Action

The inhibition of cytochrome P450 14a-demethylase by this compound leads to a disruption in the synthesis of ergosterol . This disruption compromises the integrity of the fungal cell membrane, leading to cell lysis and death . This results in the effective treatment of fungal infections .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its absorption and efficacy . Additionally, the compound’s action can be influenced by the specific type of fungal infection and the patient’s immune status

Safety and Hazards

Ravuconazole should be handled with care to avoid dust formation . It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Biochemical Analysis

Biochemical Properties

It exerts its antifungal activity by inhibiting the 14a-demethylation of lanosterol in the ergosterol biosynthetic pathway . This inhibition disrupts the synthesis of ergosterol, a key component of the fungal cell membrane, leading to cell death .

Cellular Effects

Ravuconazole has shown potent in vitro activity against the parasite Trypanosoma cruzi . It induces a dose-dependent effect on the growth rate of T. cruzi epimastigotes . Its activity against species of Fusarium, Scedosporium, and Zygomycetes is limited .

Molecular Mechanism

It is known to inhibit the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a major component of the fungal cell membrane . By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death .

Temporal Effects in Laboratory Settings

This compound has shown dose-dependent therapeutic efficacy against pulmonary C. neoformans infections in immunocompetent mice . In a murine model of intracranial cryptococcosis in healthy mice, this compound reduced the fungal burden in brain tissue as compared with itraconazole and control treatment .

Dosage Effects in Animal Models

In mice, oral this compound induced a dose-dependent effect on the growth rate of T. cruzi epimastigotes . In the experimental model of acute Chagas’ disease suppressive rather than curative activity was observed with daily dosing of this compound .

Metabolic Pathways

The exact metabolic pathways of this compound are not fully reported . It is known that this compound is a potent inhibitor of the enzyme lanosterol 14α-demethylase, which plays a crucial role in the biosynthesis of ergosterol .

Transport and Distribution

This compound has a large volume of distribution and a very long half-life . This suggests that it is widely distributed in the body.

Subcellular Localization

Given its mechanism of action, it is likely that this compound localizes to the site of ergosterol biosynthesis in the fungal cell, which occurs in the endoplasmic reticulum .

Properties

IUPAC Name

4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-7-6-17(23)8-19(18)24/h2-8,10,12-14,30H,11H2,1H3/t14-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAHEYNNJWPQPX-RCDICMHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40171329
Record name Ravuconazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182760-06-1
Record name Ravuconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182760-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ravuconazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182760061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ravuconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06440
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ravuconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RAVUCONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95YH599JWV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Racemic 3-[4-(4-cyanophenyl)thiazol-2-yl]-1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-butan-2-ol (44 g) and (1R)-10-camphorsulfonic acid (20 g) were suspended in methanol (ca. 300 ml), the slurry was stirred intensively, warmed up to ca. 70° C. and a small addition of acetic acid was added to obtain a clear solution. After cooling of the solution to rt and then to 0° C., the mixture was seeded with enantiomerically pure salt and stirred for another 2 hrs. The crystalline solid was collected by filtration, washed with cooled methanol and dried under reduced pressure. The crystals were partitioned between methylenechloride (300 ml) and saturated aqueous sodium bicarbonate solution (200 ml). The organic layer was washed twice with water (50 ml), dried with magnesium sulphate, filtrated and evaporated under reduced pressure to give the title compound (16.9 g, 38% yield, 95% ee). The analytical data were identical with published (U.S. Pat. No. 5,648,372 or Chem. Pharm. Bull. 1998, 46, 623).
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Yield
38%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Ravuconazole?

A: this compound targets the cytochrome P450-dependent enzyme lanosterol 14α-demethylase in fungal cells. [, , ] This enzyme is crucial for ergosterol biosynthesis, a vital component of the fungal cell membrane. By inhibiting this enzyme, this compound disrupts the integrity and function of the fungal cell membrane, ultimately leading to cell death. [, , ]

Q2: Does this compound have fungicidal or fungistatic activity?

A: While primarily fungistatic, this compound can exhibit fungicidal activity depending on the fungal species, concentration of the drug, and site of infection. [, , ]

Q3: Is there information available on the molecular formula, weight, and spectroscopic data of this compound?

A: While the provided research doesn't delve into specific spectroscopic data, the molecular formula and weight are crucial for understanding the chemical properties and behavior of this compound. Further research in chemical databases and literature would be needed to acquire comprehensive spectroscopic information. []

Q4: How does this compound perform under various conditions?

A: this compound has shown stability under various conditions, but specific information on its compatibility with different materials and its stability profile across a range of temperatures, pH levels, and storage conditions is not explicitly detailed in the provided research. [, ] This information would be crucial for understanding the long-term stability of the drug and for developing suitable formulations.

Q5: Does this compound exhibit any catalytic properties, and are there any computational studies related to its mechanism of action?

A: The research primarily focuses on the antifungal activity of this compound and doesn't delve into potential catalytic properties. Computational studies, such as molecular docking simulations and QSAR modeling, could provide valuable insights into the binding interactions of this compound with its target enzyme and aid in the development of more potent and selective antifungal agents. []

Q6: How do structural modifications of this compound impact its antifungal activity and selectivity?

A: Understanding the structure-activity relationship (SAR) is crucial for drug development. While the provided research highlights the efficacy of this compound, it doesn't specifically address the impact of structural modifications on its activity, potency, and selectivity. [] Further research investigating different analogs and derivatives of this compound would provide invaluable information for optimizing its therapeutic profile.

Q7: What are the SHE (Safety, Health, and Environment) regulations surrounding this compound's development, manufacturing, and distribution?

A7: The provided research focuses on the scientific aspects and doesn't specifically address SHE regulations related to this compound. Adherence to strict regulatory guidelines is paramount throughout the drug development process to ensure the safety of researchers, manufacturing personnel, and ultimately, the patients who will benefit from the treatment.

Q8: What is the in vivo activity and efficacy of this compound in preclinical models and clinical trials?

A: this compound has demonstrated promising efficacy in various preclinical models of fungal infections, including those caused by Candida spp., Aspergillus spp., and Cryptococcus neoformans. [, , , ] It has shown effectiveness in treating both mucosal and systemic fungal infections in animal models. [, ] Clinical trials have further supported its efficacy in treating onychomycosis. [, ]

Q9: What are the known resistance mechanisms to this compound and its cross-resistance with other antifungal agents?

A: Cross-resistance between this compound and fluconazole has been observed, particularly with Candida glabrata. [, , , ] Further research is crucial to understand the potential for the development of resistance with prolonged or widespread use of this compound, and to develop strategies to mitigate this risk. [, ]

Q10: What is the safety profile of this compound, including any potential long-term effects?

A: While the provided research mentions that this compound is generally well-tolerated, a comprehensive understanding of its toxicology and safety profile would necessitate long-term studies and post-marketing surveillance. []

Q11: Are there specific drug delivery strategies being explored to improve the targeting of this compound to specific tissues or cells?

A: While the research highlights the effectiveness of this compound in treating various fungal infections, it doesn't delve into specific drug delivery strategies being explored to enhance its targeting to specific tissues. [] Targeted drug delivery approaches could potentially improve the therapeutic index of the drug by maximizing its concentration at the site of infection while minimizing off-target effects.

Q12: What analytical methods are employed for the characterization, quantification, and monitoring of this compound in biological samples?

A: High-performance liquid chromatography (HPLC) is a key technique employed for analyzing this compound levels. [, ] The development and validation of accurate, sensitive, and specific analytical methods are essential for pharmacokinetic studies, bioequivalence testing, and therapeutic drug monitoring.

Q13: What is known about the environmental impact of this compound and its degradation pathways?

A13: The provided research focuses on the pharmaceutical and pharmacological aspects of this compound, and doesn't include information about its environmental impact or degradation. Assessing the potential ecological effects of pharmaceuticals is important to ensure the sustainability of their use.

Q14: What is the significance of this compound's dissolution and solubility profile for its bioavailability and therapeutic efficacy?

A: Dissolution and solubility are critical parameters for oral drug absorption. [, ] Research on enhancing the dissolution rate and solubility of this compound in different media could contribute to improving its bioavailability and potentially expanding its therapeutic applications. []

Q15: What is known about this compound's interactions with drug transporters and drug-metabolizing enzymes?

A: this compound is known to be metabolized by the liver, and its interactions with drug-metabolizing enzymes, particularly the cytochrome P450 system, could lead to drug-drug interactions. [, , , ] Understanding these interactions is crucial for optimizing dosing regimens and minimizing the risk of adverse effects.

Q16: Are there any known alternatives or substitutes for this compound in the treatment of fungal infections?

A: The research highlights the unique properties of this compound, but it doesn't provide a direct comparison of its performance, cost, and impact with other antifungal agents. [] A comprehensive analysis of available treatment options would be valuable for clinicians and healthcare providers to make informed treatment decisions.

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